molecular formula C23H26N4O4 B3003228 1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one CAS No. 844825-68-9

1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B3003228
CAS No.: 844825-68-9
M. Wt: 422.485
InChI Key: XKODAJHYYRXWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. These might include wearing protective clothing and eyewear, and working in a well-ventilated area .

Future Directions

The study and application of this compound could potentially be a fruitful area of research, given its complex structure and the variety of functional groups it contains .

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-hydroxymethylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-13-7-6-10-26-18(15(3)24-22(13)26)20(28)17-19(16-9-8-14(2)31-16)27(12-11-25(4)5)23(30)21(17)29/h6-10,19,28H,11-12H2,1-5H3/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSLRNFNMGXNPS-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(O4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(O4)C)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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